N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
CAS No.: 1006334-02-6
Cat. No.: VC15409788
Molecular Formula: C16H17BrN6O3S
Molecular Weight: 453.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006334-02-6 |
|---|---|
| Molecular Formula | C16H17BrN6O3S |
| Molecular Weight | 453.3 g/mol |
| IUPAC Name | N-[2-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H17BrN6O3S/c1-9-13(17)10(2)23(21-9)8-12(24)18-5-6-19-15(25)16-20-14(22-26-16)11-4-3-7-27-11/h3-4,7H,5-6,8H2,1-2H3,(H,18,24)(H,19,25) |
| Standard InChI Key | BHOPBYHZNNQQNN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3)C)Br |
Introduction
The compound N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic molecule of interest in medicinal chemistry due to its structural complexity and potential biological activities. The compound integrates diverse functional groups, including a pyrazole ring, a thiophene moiety, and an oxadiazole core, making it a candidate for pharmacological exploration.
Structural Features and Significance
The molecular structure is characterized by:
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Pyrazole Ring: Known for its bioisosteric properties in drug design.
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Oxadiazole Core: Frequently associated with antimicrobial and anticancer activities.
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Thiophene Moiety: Provides aromaticity and enhances lipophilicity for better membrane permeability.
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Bromine Substitution: Contributes to the electron density of the molecule and may influence binding affinity with biological targets.
These features collectively make the compound a promising scaffold for further pharmacological studies.
Synthesis
Although specific synthesis protocols for this compound are not detailed in the provided sources, compounds with similar structures are typically synthesized via:
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Condensation reactions involving hydrazides and carboxylic acids to form the oxadiazole ring.
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Substitutions on pyrazole derivatives using brominated precursors.
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Coupling reactions to attach thiophene and other functional groups.
Such methods often involve mild reaction conditions and commercially available starting materials.
Potential Biological Activities
Based on structural analogs and related studies:
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Antimicrobial Activity:
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Anti-inflammatory Potential:
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Anticancer Properties:
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR):
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and spectra provide detailed information about hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands.
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Research Implications
The compound’s unique structure suggests several avenues for research:
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Optimization for drug-like properties using computational tools like SwissADME.
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In vitro assays to evaluate antimicrobial or anticancer activities.
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Structure-activity relationship (SAR) studies to modify functional groups for enhanced efficacy.
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